2-Chloro-10H-phenothiazine-10-carbonyl chloride
Overview
Description
2-Chloro-10H-phenothiazine-10-carbonyl chloride is an organic compound with the molecular formula C13H7Cl2NOS. It is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in pharmaceuticals and dyes. This compound is characterized by the presence of a chloro group and a carbonyl chloride group attached to the phenothiazine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10H-phenothiazine-10-carbonyl chloride typically involves the chlorination of phenothiazine derivatives. One common method includes the reaction of 2-chlorophenothiazine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10H-phenothiazine-10-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are important intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Phosgene (COCl2): Used for introducing the carbonyl chloride group.
Amines and Thiols: Common nucleophiles for substitution reactions.
Water or Alcohols: Used in hydrolysis reactions to convert the carbonyl chloride group to carboxylic acids or esters.
Major Products Formed
Amides: Formed through condensation reactions with amines.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.
Substituted Phenothiazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-10H-phenothiazine-10-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-10H-phenothiazine-10-carbonyl chloride involves its ability to interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and thiols . These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenothiazine: Lacks the carbonyl chloride group but shares the phenothiazine core.
10H-Phenothiazine-10-carbonyl chloride: Similar structure but without the chloro group.
2-Chloro-10-phenylphenothiazine: Contains a phenyl group instead of the carbonyl chloride group.
Uniqueness
2-Chloro-10H-phenothiazine-10-carbonyl chloride is unique due to the presence of both the chloro and carbonyl chloride groups, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-chlorophenothiazine-10-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-5-6-12-10(7-8)16(13(15)17)9-3-1-2-4-11(9)18-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVDRZGTJXTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190263 | |
Record name | 2-Chloro-10H-phenothiazine-10-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-98-8 | |
Record name | 2-Chloro-10-chlorocarbonylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36798-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-10H-phenothiazine-10-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036798988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10H-phenothiazine-10-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-10H-phenothiazine-10-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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